molecular formula C6H7ClN2 B2827917 3-Chloro-4,5-dimethyl-pyridazine CAS No. 36161-53-2

3-Chloro-4,5-dimethyl-pyridazine

Cat. No. B2827917
CAS RN: 36161-53-2
M. Wt: 142.59
InChI Key: PSVFHXCZBROHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,5-dimethyl-pyridazine is a derivative of pyridazine . Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This nucleus is also known as a “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profiles .


Synthesis Analysis

Pyridazinones can be synthesized through various methods. For instance, one approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine .


Molecular Structure Analysis

The molecular structure of pyridazinones is characterized by nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The dipole moment of pyridazine is the largest of the three diazine heterocycles .


Chemical Reactions Analysis

Pyridazinones have been found to exhibit a wide range of chemical reactions. For example, they can undergo reactions that result in the formation of various pharmacologically active compounds .

Scientific Research Applications

Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Read more

Safety and Hazards

While specific safety and hazard information for 3-Chloro-4,5-dimethyl-pyridazine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Pyridazinones have shown a wide range of pharmacological activities, making them an attractive target for future research . Their easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesizing new drugs .

properties

IUPAC Name

3-chloro-4,5-dimethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-9-6(7)5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFHXCZBROHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.